2'-Nitrobiphenyl-4-carbaldehyde
Overview
Description
2'-Nitrobiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thermodynamic Properties Analysis Research on similar compounds, such as various isomers of nitrophenyl furan-2-carbaldehydes, has focused on determining their thermodynamic properties. These studies involve analyzing temperature dependence of vapor pressure and calculating enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to optimizing the synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).
Chemistry of Related Analog Compounds Studies have been conducted on compounds like 2-chloroquinoline-3-carbaldehyde and its analogs, focusing on their synthesis and applications. This includes the development of various quinoline ring systems and their biological evaluation (Hamama et al., 2018).
Synthesis of Heterocyclic Compounds Research explores the synthesis of heterocyclic ring-fused 1,2-oxazinones using reactions of similar carbaldehydes with nitrosoarenes. This method allows for constructing diverse heterocyclic compounds that are challenging to access through other methods (Qu & Cheng, 2013).
Applications in Stereocontrolled Synthesis Similar compounds like 4-oxoazetidine-2-carbaldehydes are used as building blocks in stereocontrolled synthesis. Their bifunctional nature allows for the preparation of a range of biologically interesting substances, including amino acids and alkaloids (Alcaide & Almendros, 2002).
Biological Evaluation of Analogs Arylthiophene-2-carbaldehydes, structurally related to 2'-Nitrobiphenyl-4-carbaldehyde, have been synthesized and evaluated for their biological properties. These compounds have shown promising activities like antibacterial and nitric oxide scavenging capabilities (Ali et al., 2013).
Enantioselective Catalysts in Chemical Reactions Studies on enantioselective catalysts for reactions like the Henry reaction involving similar aldehydes have been conducted. This research aims to optimize conditions for converting these aldehydes to their respective products with high yield and enantioselectivity (Constable et al., 2009).
Gold-Catalyzed Cycloisomerizations Research on the gold(I)-catalyzed cycloisomerization of compounds structurally related to this compound has been reported. These reactions are efficient for a variety of substrates and produce valuable products in good yields, showcasing the compound's versatility in synthesis (Kothandaraman et al., 2011).
Mechanism of Action
Target of Action
Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .
Mode of Action
Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .
Biochemical Pathways
Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .
Pharmacokinetics
The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.
Result of Action
Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .
Action Environment
The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .
Biochemical Analysis
Biochemical Properties
2’-Nitrobiphenyl-4-carbaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The nitro group in 2’-Nitrobiphenyl-4-carbaldehyde can also participate in redox reactions, potentially interacting with reductases and oxidases. These interactions can influence the compound’s reactivity and its role in metabolic pathways .
Cellular Effects
2’-Nitrobiphenyl-4-carbaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. The compound’s impact on cellular metabolism may include changes in the levels of metabolites and the flux through metabolic pathways. Additionally, 2’-Nitrobiphenyl-4-carbaldehyde can affect cell function by modulating enzyme activity and protein interactions .
Molecular Mechanism
The molecular mechanism of 2’-Nitrobiphenyl-4-carbaldehyde involves its binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The nitro group can undergo redox reactions, influencing the compound’s reactivity and its interactions with other biomolecules. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Nitrobiphenyl-4-carbaldehyde can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2’-Nitrobiphenyl-4-carbaldehyde may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2’-Nitrobiphenyl-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .
Metabolic Pathways
2’-Nitrobiphenyl-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes such as aldehyde dehydrogenases and reductases. These interactions can influence the compound’s reactivity and its role in metabolic processes. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .
Transport and Distribution
Within cells and tissues, 2’-Nitrobiphenyl-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s polar nature, due to the nitro and aldehyde groups, influences its transport and distribution within cells .
Subcellular Localization
The subcellular localization of 2’-Nitrobiphenyl-4-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. The localization of 2’-Nitrobiphenyl-4-carbaldehyde can impact its activity and interactions with other biomolecules, contributing to its overall biochemical effects .
Properties
IUPAC Name |
4-(2-nitrophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFSVIJMYIQZSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618660 | |
Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169188-17-4 | |
Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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